1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one
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Overview
Description
1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a thiazepane ring, a difluorophenyl group, and an imidazolidinone moiety
Preparation Methods
The synthesis of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor to form the thiazepane ring. Reaction conditions may include the use of a base and a solvent such as dichloromethane.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Formation of the Imidazolidinone Moiety: This step involves the reaction of the thiazepane intermediate with an isocyanate to form the imidazolidinone ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its interactions with proteins and enzymes.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-[7-(2,5-Dichlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]pyrrolidin-2-one: This compound has a pyrrolidinone ring instead of an imidazolidinone ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-10-1-2-12(17)11(9-10)13-3-5-19(7-8-23-13)15(22)20-6-4-18-14(20)21/h1-2,9,13H,3-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSICKQGNZIUKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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